N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide
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Overview
Description
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes a chlorobenzyl group, a dioxidotetrahydrothiophenyl group, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Chlorobenzyl Intermediate: This step involves the chlorination of benzyl compounds under controlled conditions.
Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: This step involves the oxidation of tetrahydrothiophene derivatives.
Coupling Reaction: The final step involves coupling the chlorobenzyl and dioxidotetrahydrothiophenyl intermediates with 3-methylphenoxyacetic acid under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide: Similar structure with a different position of the methyl group.
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-ethylphenoxy)acetamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Its distinct structure may result in different reactivity and interactions compared to similar compounds.
Conclusion
This compound is a complex synthetic compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.
Biological Activity
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H22ClNO4S
- Molecular Weight : 431.89 g/mol
- CAS Number : 578722-29-9
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, such as:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain structural analogs have demonstrated cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.
The mechanism of action for this compound involves interaction with specific molecular targets. It is hypothesized that the compound may inhibit enzymes or receptors involved in disease processes, thereby exerting therapeutic effects.
Potential Targets:
- Enzymatic Pathways : Inhibition of enzymes related to inflammation or cancer progression.
- Receptor Modulation : Interaction with cellular receptors to alter signaling pathways.
Case Studies
- Anticancer Activity :
-
Antimicrobial Properties :
- In vitro tests showed that the compound exhibited antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
-
Anti-inflammatory Effects :
- Research highlighted the compound's ability to reduce pro-inflammatory cytokine production in macrophage cell lines, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | Biological Activity | Remarks |
---|---|---|
N-(4-chlorobenzyl)-N-(2-methylthiazol-4-yl)benzamide | Anticancer activity | Effective against various cancer cell lines |
N-(2-chloroethyl)-N-(5-methylisoxazol-4-yl)benzamide | Antimicrobial properties | Effective against gram-positive bacteria |
N-benzyl-N-(2-thienyl)benzamide | Kinase inhibition | Significant in targeting specific kinases |
Properties
Molecular Formula |
C20H22ClNO4S |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H22ClNO4S/c1-15-4-2-7-19(10-15)26-13-20(23)22(18-8-9-27(24,25)14-18)12-16-5-3-6-17(21)11-16/h2-7,10-11,18H,8-9,12-14H2,1H3 |
InChI Key |
VWVCJTWCTRKSJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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